4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide
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Overview
Description
4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in a variety of diseases.
Mechanism of Action
4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By blocking BTK, 4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide prevents the activation of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide can induce apoptosis (cell death) in B-cell malignancies and inhibit the growth and survival of cancer cells. 4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has also been shown to reduce inflammation and autoimmune responses in preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of 4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is its specificity for BTK, which reduces the risk of off-target effects. However, 4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide may have limited efficacy in patients with mutations in the BTK gene or other alterations in B-cell receptor signaling pathways.
Future Directions
There are several potential future directions for research on 4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide. These include exploring its efficacy in combination with other targeted therapies or immunotherapies, investigating its potential for treating other types of cancer or autoimmune diseases, and optimizing its pharmacokinetic properties for clinical use. Additionally, further studies are needed to better understand the mechanisms of resistance to 4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide and identify biomarkers that can predict response to treatment.
Synthesis Methods
4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis involves the reaction of 5-chloro-2-hydroxyaniline with chlorosulfonic acid to form a sulfonyl chloride intermediate, which is then reacted with N-methyl-2-thiophenecarboxamide to form the final product.
Scientific Research Applications
4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In particular, 4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has shown promise as a treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c1-14-12(17)11-5-8(6-20-11)21(18,19)15-9-4-7(13)2-3-10(9)16/h2-6,15-16H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRRUDZWOHPDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |
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